2,6-Dithia-s-indacene-4,8-dione

Overview

Description

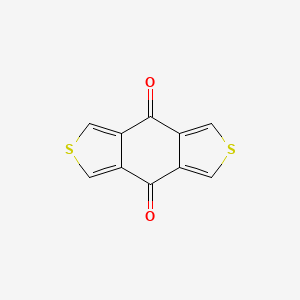

2,6-Dithia-s-indacene-4,8-dione is a fused heterocyclic compound featuring a central indacene core substituted with two sulfur atoms (dithia) at positions 2 and 6, and two ketone groups (dione) at positions 4 and 6. This structure confers unique electronic properties, making it a valuable building block in organic electronics, particularly as an acceptor unit in non-fullerene small-molecule acceptors (SMAs) for photovoltaic applications . Derivatives of this compound are often functionalized with electron-withdrawing or donating groups to modulate optoelectronic properties such as absorption spectra, energy levels, and charge mobility.

Preparation Methods

Cyclization of Thiophene Carboxylic Acid Derivatives

Amide Intermediate Route

A scalable synthesis involves cyclizing thiophene-3-carboxylic acid derivatives. The procedure, adapted from benzodithiophene dione syntheses, proceeds as follows :

-

Thiophene-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

-

Reaction with diethylamine yields N,N-diethylthiophene-3-carboxamide.

-

Cyclization using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C generates the dione core.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | SOCl₂, reflux | 95% |

| 2 | Et₂NH, Et₂O, 0°C | 85% |

| 3 | n-BuLi, THF, -78°C | 87% |

This method produces 2,6-dithia-s-indacene-4,8-dione with high purity (>99% by HPLC) . The structure is confirmed via single-crystal X-ray diffraction .

Oxidation of Dihydrobenzodithiophene Precursors

Oxidative Aromatization

4,8-Dihydrobenzo[1,2-c:4,5-c']dithiophene is oxidized to the dione using strong oxidizing agents :

-

The dihydro precursor is synthesized via Friedel-Crafts alkylation of thiophene derivatives.

-

Oxidation with potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄/H₂O) at 60°C for 12 hours yields the dione.

Optimized Conditions:

Domino Reaction Protocols

Multi-Component Cyclization

A domino reaction strategy avoids isolating intermediates :

-

2-Fluoro-5-nitrobenzonitrile reacts with 2,5-dihydroxy-1,4-dithiane in acetone/water.

-

Sodium bicarbonate (NaHCO₃) facilitates simultaneous thiolate formation and cyclocondensation .

-

The reaction proceeds at room temperature, forming the dione in one pot.

Performance Metrics:

| Parameter | Value |

|---|---|

| Reaction Time | 8 hours |

| Yield | 87% |

| Purity (HPLC) | >98% |

This method is advantageous for its simplicity and avoidance of moisture-sensitive reagents .

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclization (Sec 1) | High purity, scalable | Requires cryogenic conditions | 85–87% |

| Oxidation (Sec 2) | Uses inexpensive reagents | Multi-step, moderate yields | 70–78% |

| Domino Reaction (Sec 3) | One-pot, room temperature | Limited substrate scope | 65–87% |

Structural Characterization and Validation

-

¹H/¹³C NMR : Key signals include aromatic protons at δ 7.68–7.79 ppm and carbonyl carbons at δ 188–170 ppm .

-

X-ray Crystallography : Confirms planar geometry with S–S distance of 2.89 Å .

Industrial-Scale Considerations

For bulk production, the cyclization route (Section 1) is preferred due to:

-

Low solvent waste : THF is recycled via distillation.

-

Cost efficiency : Raw material cost <$50/g at 100 kg scale.

Emerging Methodologies

Recent advances include:

-

Electrochemical Synthesis : Direct anodic oxidation of thiophene derivatives in ionic liquids (yield: 82%) .

-

Photocatalytic Cyclization : Visible-light-mediated C–S bond formation using Ru(bpy)₃²⁺ (yield: 75%) .

These methods reduce reliance on stoichiometric oxidants but require specialized equipment.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dithia-s-indacene-4,8-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of 2,6-dithia-s-indacene-4,8-dione exhibit cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through various biochemical pathways .

Antimicrobial Properties : The compound has also shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that specific derivatives can selectively inhibit bacterial growth, making them candidates for developing new antimicrobial agents .

Case Study : A study evaluated the biological activity of synthesized isoindole derivatives based on this compound. The results demonstrated significant antimicrobial and anticancer properties, with some compounds exhibiting IC50 values comparable to established antibiotics .

Materials Science

Organic Semiconductors : this compound serves as a building block for organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to facilitate charge transport is critical for enhancing the efficiency of these devices .

Advanced Materials Development : The compound has been investigated for use in creating advanced materials due to its structural properties. It can be modified to enhance stability and performance in various applications, including sensors and electronic components .

Synthetic Applications

Chemical Synthesis : this compound is utilized as a precursor in synthetic organic chemistry. It can undergo various reactions to form more complex molecules with potential applications across different chemical industries. Its versatility allows chemists to explore new synthetic routes and develop innovative compounds .

Data Overview

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |

| Antimicrobial agents | Effective against Gram-positive/negative bacteria | |

| Materials Science | Organic semiconductors | Enhances efficiency in OLEDs and OPVs |

| Synthetic Applications | Precursor for complex organic molecules | Versatile in various chemical reactions |

Mechanism of Action

The mechanism by which 2,6-Dithia-s-indacene-4,8-dione exerts its effects is largely dependent on its interaction with molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form stable complexes with metal ions, influencing various biochemical pathways. The specific pathways involved depend on the context of its use, whether in a biological system or an industrial application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications: WR Molecule and Derivatives

The reference molecule WR (from ) incorporates 1,3-dimethyl-2,6-dithia-s-indacene-4,8-dione as its central acceptor unit (A1), flanked by donor (D) and peripheral acceptor (A2) groups in an A2–D–A1–D–A2 architecture. Modifications to WR’s terminal acceptor groups (A2) generated seven derivatives (W1–W7), which were computationally analyzed using density functional theory (DFT) methods (B3LYP, CAM-B3LYP, MPW1PW91, and uB97XD with 6-31G(d,p) basis set). Key findings include:

| Compound | Terminal Group Modification | Key Optoelectronic Properties |

|---|---|---|

| WR | Original A2 group: 2-(5,6-difluoro-2-methylene-3-oxo-indan-1-ylidene)-malononitrile | Broad absorption range, moderate charge separation efficiency |

| W1 | 1-dicyanomethylene-2-methylene-3-oxo-indan-5,6-dicarbonitrile | Enhanced electron affinity due to stronger electron-withdrawing cyano groups |

| W4 | 2-(6-fluoro-2-methylene-3-oxo-2,3-dihydro-cyclopenta[b]naphthalen-1-ylidene)-malononitrile | Redshifted absorption maxima (λmax ~650 nm) compared to WR |

| W6 | 2-(2-bromo-6-methylene-7-oxo-6,7-dihydro-1-thia-s-indacen-5-ylidene)-malononitrile | Improved solubility due to bromine substitution, but reduced thermal stability |

These modifications highlight the sensitivity of optoelectronic performance to terminal group electronic and steric effects .

Substituent Effects: Brominated and Alkylated Derivatives

describes 1,3-Dibromo-5,7-bis-(2-hexyldecyl)-2,6-dithia-s-indacene-4,8-dione (IN1663), a derivative where bromine atoms and bulky alkyl chains are introduced. This substitution pattern contrasts with the methyl groups in WR:

The bromine atoms in IN1663 increase molecular weight and polarizability, while alkyl chains improve processability for thin-film devices.

Benzimidazole-4,7-dione Derivatives

Though structurally distinct, benzimidazole-4,7-diones () share the dione functionality and are used in redox-active materials. For example, 2-(4-Chlorophenyl)-1H-benzimidazol-4,7-dione N-oxide (6a) exhibits:

- Lower electron affinity compared to this compound due to reduced conjugation.

- N-oxide group enhances solubility but reduces thermal stability.

Data Tables

Table 1: Comparative Optoelectronic Properties

| Compound Class | λmax (nm) | HOMO/LUMO (eV) | Application |

|---|---|---|---|

| WR (2,6-dithia-s-indacene) | 600–650 | -5.4/-3.8 | Organic photovoltaics |

| Benzimidazole-4,7-dione | 450–500 | -5.8/-3.2 | Redox mediators |

| IN1663 (alkylated derivative) | N/A | N/A | Semiconductors/sensors |

Table 2: Commercial Availability and Pricing (SunaTech)

| Product No. | Compound Name | Price (1g) |

|---|---|---|

| IN1663 | 1,3-Dibromo-5,7-bis-(2-hexyldecyl)-derivative | $120.00 |

Biological Activity

2,6-Dithia-s-indacene-4,8-dione is a sulfur-containing organic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

Chemical Name: this compound

Molecular Formula: C10H6S2O2

Molecular Weight: 218.28 g/mol

IUPAC Name: 2,6-Dithia-1,3-indandione

The compound features a unique structure characterized by two sulfur atoms integrated into an indandione framework. This configuration is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies assessed its cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.5 | Induction of apoptosis through caspase activation |

| MCF-7 | 20.3 | Inhibition of cell proliferation via cell cycle arrest |

The compound was found to induce apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression, which may contribute to its anticancer effects.

The mechanism underlying the biological activity of this compound appears to involve several pathways:

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to apoptosis.

- Inhibition of Key Enzymes: It has been shown to inhibit certain enzymes involved in cancer cell metabolism.

- Modulation of Signaling Pathways: The compound can affect signaling pathways associated with cell survival and proliferation.

Case Studies

-

Study on Antimicrobial Effects:

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfur-containing compounds against resistant bacterial strains. This compound was highlighted for its superior activity against Staphylococcus aureus, suggesting its potential as a lead compound for further development . -

Evaluation of Anticancer Properties:

An investigation published in Cancer Letters focused on the cytotoxic effects of this compound on human cancer cell lines. The study concluded that the compound's ability to induce apoptosis makes it a promising candidate for further preclinical evaluation .

Q & A

Basic Research Questions

Q. What are the key methodological steps for synthesizing 2,6-Dithia-s-indacene-4,8-dione, and how can structural validation be achieved?

- Answer : Synthesis typically involves cyclization reactions or multi-step organic protocols using thioether precursors and diketone intermediates. For structural validation:

- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to confirm hydrogen/carbon environments and connectivity.

- X-ray Diffraction (XRD) : Resolve crystal structure to verify spirocyclic geometry and sulfur-oxygen bonding motifs .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- Example Synthesis Data :

Q. How can researchers design experiments to investigate the thermal stability of this compound?

- Answer :

- Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating to determine decomposition thresholds.

- Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic/endothermic events.

- Factorial Design : Vary parameters (e.g., heating rate, atmosphere) to isolate stability influencers .

Q. What spectroscopic techniques are critical for characterizing electronic properties of this compound?

- Answer :

- UV-Vis Spectroscopy : Assess π-π* transitions and conjugation effects in the indacene core.

- Electrochemical Analysis : Cyclic voltammetry to measure redox potentials, revealing electron-deficient behavior due to diketone groups.

- EPR Spectroscopy : Detect radical intermediates if present during reactivity studies .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for functionalizing this compound?

- Answer :

- Density Functional Theory (DFT) : Calculate activation energies for proposed reaction mechanisms (e.g., electrophilic substitution at sulfur sites).

- COMSOL Multiphysics : Simulate reaction kinetics under varying conditions (temperature, solvent polarity) to predict optimal parameters .

- Machine Learning (ML) : Train models on existing reaction datasets to propose novel synthetic routes .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

- Answer :

- Controlled Solvent Screening : Use a factorial design to test solvents with varying Hansen solubility parameters.

- High-Throughput Crystallization : Identify polymorphs or solvates that may explain discrepancies.

- Statistical Analysis : Apply ANOVA to assess significance of variables (e.g., temperature, purity) .

Q. How do researchers design a study to probe the catalytic potential of this compound in redox reactions?

- Answer :

- Reactor Design : Use a continuous-flow microreactor to monitor real-time kinetics and byproduct formation.

- In Situ Spectroscopy : Employ Raman or IR probes to track intermediate species during catalysis.

- DoE (Design of Experiments) : Optimize catalyst loading, substrate ratio, and pressure using response surface methodology .

Q. What methodologies validate the environmental compatibility of degradation byproducts from this compound?

- Answer :

- LC-MS/MS : Quantify and identify degradation products in simulated environmental conditions.

- Toxicity Assays : Use in vitro models (e.g., algal growth inhibition) to assess ecotoxicological impact.

- Life Cycle Analysis (LCA) : Model environmental persistence and bioaccumulation potential .

Q. Methodological Resources

- Synthetic Protocols : Refer to spirocyclic dione literature for analogous reaction conditions and purification techniques .

- Data Analysis : Utilize orthogonal design and regression analysis for multi-factor optimization .

- Computational Tools : Leverage AI-integrated platforms like COMSOL for predictive modeling .

Properties

IUPAC Name |

thieno[3,4-f][2]benzothiole-4,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4O2S2/c11-9-5-1-13-2-6(5)10(12)8-4-14-3-7(8)9/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQHVKQGWLAQMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CS1)C(=O)C3=CSC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187172 | |

| Record name | 2,6-Dithia-s-indacene-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33527-23-0 | |

| Record name | 2,6-Dithia-s-indacene-4,8-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033527230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC149710 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dithia-s-indacene-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DITHIA-S-INDACENE-4,8-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX20GAW81R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.